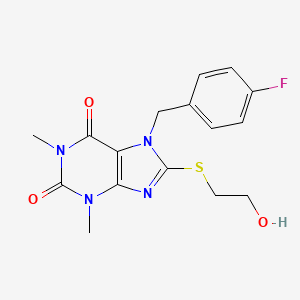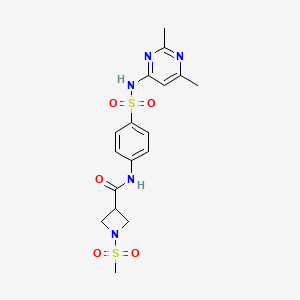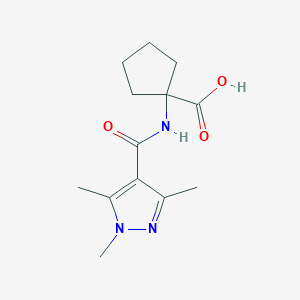
(4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a naphthyridine ring, which is a nitrogen-containing heterocyclic compound. It also has a methoxyphenyl group, a thiomorpholino group, and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. For example, the naphthyridine ring system could potentially participate in pi stacking interactions, and the methoxyphenyl group could be involved in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at their functional groups. For example, the methoxy group could potentially be demethylated, or the naphthyridine ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy and amine groups could increase its solubility in polar solvents .科学的研究の応用
Biological Activities
Benzophenone derivatives, including Schiff bases, are known for their biological activities. Schiff bases have demonstrated antibacterial, antifungal, antitumor, and herbicidal effects . Specifically, Schiff base 3 has been investigated for its potential cytotoxic activity against human oral squamous carcinoma cells (HSC-2) and normal human gingival fibroblasts (HGF). Additionally, it shows antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Researchers have also explored its protein kinase C inhibitory properties .
Metal Complex Formation
Schiff bases serve as versatile ligands for complex formation with metal ions. Metal-salen complexes, in particular, find applications in catalysis. They are used in epoxidation of alkenes, asymmetric cyclopropanation, and even as highly selective PVC membrane sensors for sulfate ions .
Synthetic Chemistry
Schiff bases play a crucial role in synthetic chemistry. Organic and inorganic chemists widely use them for various synthetic purposes. Their reactivity and ease of formation make them valuable intermediates in the synthesis of more complex compounds .
Anti-Inflammatory Research
While specific studies on Schiff base 3 are ongoing, related compounds have been investigated for their anti-inflammatory effects. For instance, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), a canonical Wnt/β-catenin pathway activator, has been studied for its influence on the inflammatory response of TLR-engaged innate cells .
将来の方向性
作用機序
Target of Action
For example, 4’-Hydroxy-3’-methoxyacetophenone has been used as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase , an enzyme responsible for reactive oxygen species production.
Mode of Action
For instance, 4’-Hydroxy-3’-methoxyacetophenone inhibits NADPH oxidase, reducing the production of reactive oxygen species .
Biochemical Pathways
For instance, 3‐(4‐hydroxy‐3‐methoxyphenyl) propionic acid, a metabolite produced by the gut microbiota from dietary polyphenols, might contribute to their health benefits .
Pharmacokinetics
The pharmacokinetic profile of similar compounds, such as 3- (4-hydroxy-3-methoxyphenyl)propionic acid, has been investigated in sprague-dawley (sd) rats .
Result of Action
For example, 4-Amino-3-methylphenol, a major metabolite of carcinogenic o-toluidine, causes DNA damage in the presence of Cu (II) .
特性
IUPAC Name |
[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-6-7-17-19(24-15-4-3-5-16(12-15)27-2)18(13-22-20(17)23-14)21(26)25-8-10-28-11-9-25/h3-7,12-13H,8-11H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXZGKGLGFAMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)
![Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3009932.png)
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009934.png)
![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3009936.png)


![6-bromo-3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B3009942.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)
![4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3009946.png)
![2-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009947.png)

![3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009950.png)